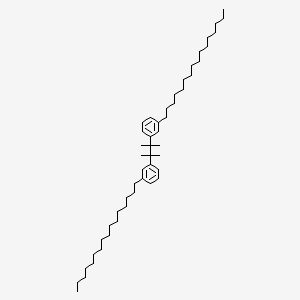
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is a complex organic compound with a unique structure that includes a central 2,3-dimethylbutane core flanked by two 3-hexadecylbenzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) typically involves the reaction of 2,3-dimethylbutane with 3-hexadecylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, which help in the activation of the reactants and promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) has several scientific research applications:
Polymer Chemistry: It can be used as a monomer or additive in the synthesis of polymers with unique properties.
Materials Science: The compound’s structure allows it to be used in the development of advanced materials with specific mechanical or thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It can be used as a flame retardant synergist in polymer materials, reducing the amount of flame retardant needed and improving the material’s performance.
作用机制
The mechanism by which 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, in polymer chemistry, it may act as a catalyst or initiator for polymerization reactions, facilitating the formation of polymer chains.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: This compound has a similar core structure but lacks the hexadecylbenzene groups.
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene: Another related compound with a different substitution pattern on the aromatic rings.
Uniqueness
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is unique due to the presence of long alkyl chains (hexadecyl groups) attached to the aromatic rings. This structural feature imparts specific properties, such as increased hydrophobicity and potential for self-assembly, making it distinct from other similar compounds.
属性
CAS 编号 |
824400-96-6 |
|---|---|
分子式 |
C50H86 |
分子量 |
687.2 g/mol |
IUPAC 名称 |
1-hexadecyl-3-[3-(3-hexadecylphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C50H86/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-39-35-41-47(43-45)49(3,4)50(5,6)48-42-36-40-46(44-48)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h35-36,39-44H,7-34,37-38H2,1-6H3 |
InChI 键 |
YAJMTYRGAXRABE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1=CC(=CC=C1)C(C)(C)C(C)(C)C2=CC=CC(=C2)CCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


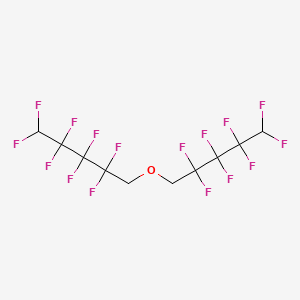
![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
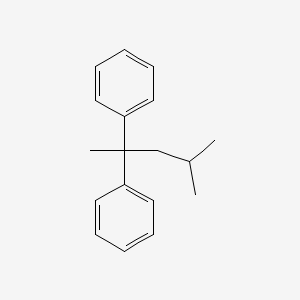
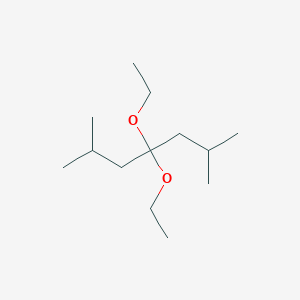


![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)

![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
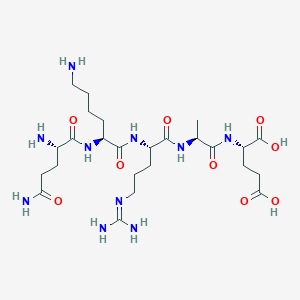
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
